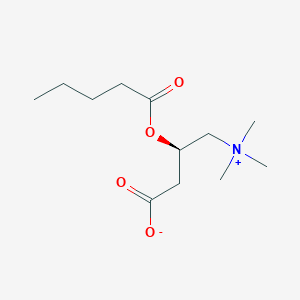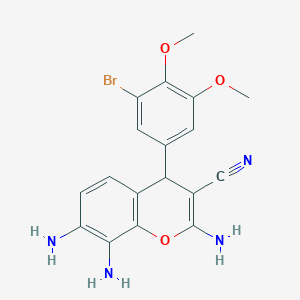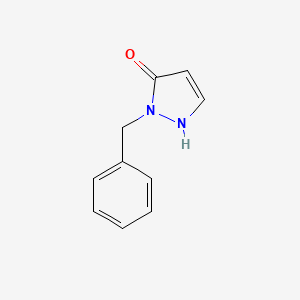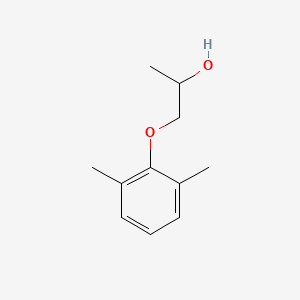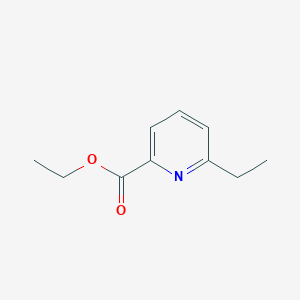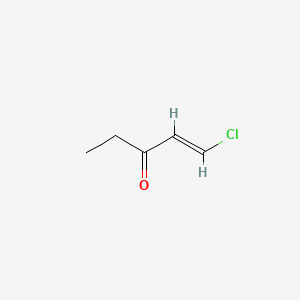
(E)-1-chloropent-1-en-3-one
Overview
Description
(E)-1-chloropent-1-en-3-one is a synthetic organic compound with the molecular formula C5H7ClO. It is a colorless liquid with a pungent odor and is commonly used in the chemical industry as a building block for the synthesis of various organic compounds. The compound is known for its reactivity due to the presence of both a carbonyl group (C=O) and a chlorovinyl group (CH=CHCl), making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-chloropent-1-en-3-one typically involves the reaction of a ketone precursor with a chlorinated vinylating agent. One common method is the Claisen-Schmidt condensation, which involves the reaction of equimolar quantities of aryl methyl ketone and aryl aldehyde in the presence of an alcoholic alkali . This method is widely used due to its simplicity and efficiency.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(E)-1-chloropent-1-en-3-one undergoes various types of chemical reactions, including:
Addition Reactions: Due to the presence of the activated double bond and the chlorine atom, it can undergo addition reactions with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific details on these reactions are limited.
Substitution Reactions: The chlorovinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles, oxidizing agents, and reducing agents. The specific conditions for these reactions vary depending on the desired product and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, addition reactions with nucleophiles can lead to the formation of more complex molecules, while substitution reactions can yield various chlorinated derivatives.
Scientific Research Applications
(E)-1-chloropent-1-en-3-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly hypnotics (sleep-inducing drugs) and anticonvulsants (drugs that prevent seizures).
Biological Activity: The compound has been studied for its potential biological activity and therapeutic applications.
Industrial Applications: It is used as a building block for the synthesis of other organic compounds in the chemical industry.
Mechanism of Action
The mechanism of action of (E)-1-chloropent-1-en-3-one involves its reactivity due to the presence of the carbonyl group and the chlorovinyl group. The compound can undergo various addition reactions with nucleophiles, which allows it to be used as a building block in the synthesis of more complex molecules
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (E)-1-chloropent-1-en-3-one include:
Ethyl β-Chlorovinyl Ketone: Similar in structure and reactivity, used in similar applications.
Vinyl Ketones: Compounds with a vinyl group attached to a ketone, exhibiting similar reactivity.
Chlorinated Ketones: Compounds with a chlorine atom attached to a ketone, used in various chemical syntheses.
Uniqueness
This compound is unique due to the combination of the carbonyl group and the chlorovinyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its specific structure allows it to participate in a variety of chemical reactions, making it versatile for different applications.
Properties
IUPAC Name |
(E)-1-chloropent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-2-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMFGANUEMXVTA-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C=C/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309763 | |
| Record name | (1E)-1-Chloro-1-penten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58953-12-1 | |
| Record name | (1E)-1-Chloro-1-penten-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58953-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorovinyl ethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058953121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1E)-1-Chloro-1-penten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROVINYL ETHYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEY4X396P6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


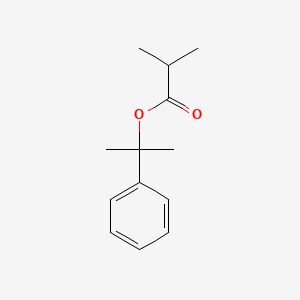

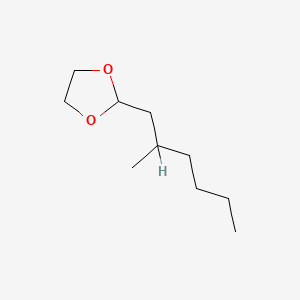
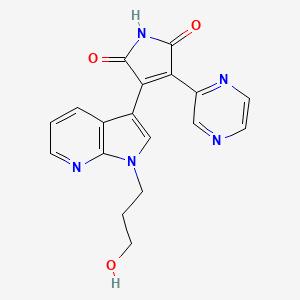
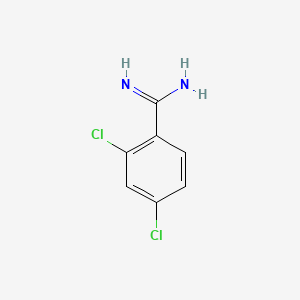
![4-[2-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide](/img/structure/B1624398.png)

